4-ACETYL-5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(3-MORPHOLINOPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
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Overview
Description
4-ACETYL-5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(3-MORPHOLINOPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a pyrrolone core, a benzodioxole moiety, and a morpholine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ACETYL-5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(3-MORPHOLINOPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Benzodioxole Moiety: This step might involve a coupling reaction using a benzodioxole derivative.
Attachment of the Morpholine Substituent: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions might target the carbonyl group in the acetyl moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzodioxole and morpholine sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It might serve as a ligand in catalytic reactions.
Biology
Biological Activity: The compound could be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: It may be investigated as a lead compound for the development of new pharmaceuticals.
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ACETYL-5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(3-MORPHOLINOPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-ACETYL-5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(3-MORPHOLINOPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: shares structural similarities with other pyrrolone derivatives, benzodioxole-containing compounds, and morpholine-substituted molecules.
Uniqueness
Structural Features: The combination of the pyrrolone core, benzodioxole moiety, and morpholine substituent makes this compound unique.
Functional Properties: Its specific functional groups and overall structure may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H24N2O6 |
---|---|
Molecular Weight |
388.4g/mol |
IUPAC Name |
3-acetyl-2-(1,3-benzodioxol-5-yl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H24N2O6/c1-13(23)17-18(14-3-4-15-16(11-14)28-12-27-15)22(20(25)19(17)24)6-2-5-21-7-9-26-10-8-21/h3-4,11,18,24H,2,5-10,12H2,1H3 |
InChI Key |
VEAKSCPELCXKSI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC3=C(C=C2)OCO3)CCCN4CCOCC4)O |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC3=C(C=C2)OCO3)CCCN4CCOCC4)O |
Origin of Product |
United States |
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